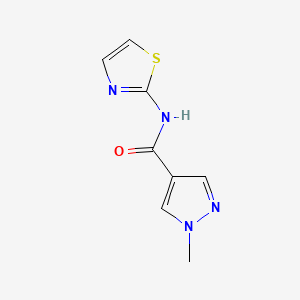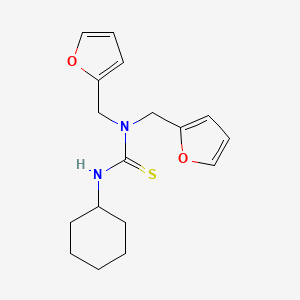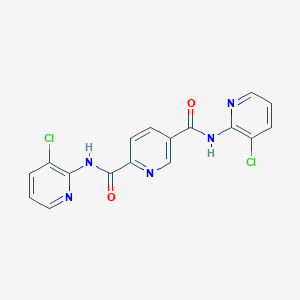
1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPTC is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects.
Méthodes De Préparation
The synthesis of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Applications De Recherche Scientifique
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a broad range of scientific research applications:
Analgesic and Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and mediators, making it a potential candidate for new pain relief drugs.
Antimicrobial and Antifungal Activity: It disrupts the cell wall synthesis of bacteria and fungi, which is crucial in combating antibiotic-resistant strains.
Antiviral Activity: It interferes with the replication process of viruses, offering potential defense against viral infections.
Antitumor and Cytotoxic Activity: It inhibits the growth of tumor cells without affecting healthy cells, making it a promising candidate for cancer treatment.
Neuroprotective Activity: It protects nerve cells from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mécanisme D'action
The mechanism of action of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It inhibits the activity of certain enzymes and receptors involved in inflammation, tumor growth, and microbial replication . The compound’s ability to enhance neurotransmitter synthesis contributes to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Thiazole derivatives: Known for their antimicrobial, antifungal, and antiviral properties.
1,2,4-triazolopyrimidines: These compounds have significant pharmacological activities, including antitumor, antimalarial, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C8H8N4OS |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-5-6(4-10-12)7(13)11-8-9-2-3-14-8/h2-5H,1H3,(H,9,11,13) |
Clé InChI |
ISBHMLPNXZDYRB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10900081.png)
![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)
![2,3-dihydro-1H-indol-1-yl{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10900157.png)
